3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide
Overview
Description
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group substituted with an amino group and a pyrazole ring, making it a versatile scaffold for various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 3-amino-4-(4-methyl-1h-pyrazol-1-yl)benzamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been shown to have a wide variety of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar pyrazole derivatives have been shown to display superior antipromastigote activity .
Action Environment
The synthesis of similar pyrazole derivatives has been achieved using eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions , suggesting that these factors may influence the synthesis and stability of this compound.
Biochemical Analysis
Biochemical Properties
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between this compound and kinases can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of kinases, leading to either inhibition or activation of their enzymatic activity . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro and in vivo studies include sustained modulation of signaling pathways and gene expression, which can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range leads to optimal biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers . Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide typically involves the reaction of 4-methyl-1H-pyrazole with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-nitro-4-(4-methyl-1H-pyrazol-1-yl)benzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Another aminopyrazole with similar biological activities.
4-amino-1H-pyrazole: Known for its use in the synthesis of various heterocyclic compounds.
3-nitro-4-(4-methyl-1H-pyrazol-1-yl)benzamide: An oxidized form of the compound with different reactivity.
Uniqueness
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-amino-4-(4-methylpyrazol-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-5-14-15(6-7)10-3-2-8(11(13)16)4-9(10)12/h2-6H,12H2,1H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNSNGZMGBCTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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